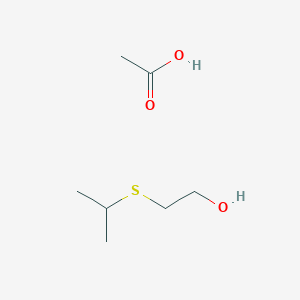
Acetic acid;2-propan-2-ylsulfanylethanol
Description
The compound "Acetic acid;2-propan-2-ylsulfanylethanol" is a sulfur-containing derivative of ethanol combined with acetic acid. Its structure comprises a thioether group (2-propan-2-ylsulfanyl, or isopropylthio) attached to an ethanol backbone, which is further linked to acetic acid. This configuration confers unique physicochemical properties, such as altered solubility and reactivity compared to pure acetic acid or simpler thioethers.
Properties
CAS No. |
5862-49-7 |
|---|---|
Molecular Formula |
C7H16O3S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
acetic acid;2-propan-2-ylsulfanylethanol |
InChI |
InChI=1S/C5H12OS.C2H4O2/c1-5(2)7-4-3-6;1-2(3)4/h5-6H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VVHGYCNTOBZMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-propan-2-ylsulfanylethanol typically involves the esterification of acetic acid with 2-propan-2-ylsulfanylethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining a temperature range of 60-80°C and using a molar ratio of 1:1 for acetic acid and 2-propan-2-ylsulfanylethanol .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the use of high-purity reactants and catalysts to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-propan-2-ylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into alcohols and thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various esters and ethers.
Scientific Research Applications
Acetic acid;2-propan-2-ylsulfanylethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-propan-2-ylsulfanylethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable intermediates and transition states .
Comparison with Similar Compounds
Key Observations :
- Thioether vs. Sulfinyl Groups : The isopropylthio group in the target compound is less polar than the sulfinyl group in 2-(furan-2-ylmethylsulfinyl)acetic acid, affecting solubility and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


